6,6-Dimethylhept-3-ene-2,5-dione
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Overview
Description
6,6-Dimethylhept-3-ene-2,5-dione is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of a double bond at the third carbon and two ketone groups at the second and fifth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylhept-3-ene-2,5-dione can be achieved through several synthetic routes. One common method involves the aldol condensation of acetone with 3,3-dimethylbutanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled reaction environments can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylhept-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
6,6-Dimethylhept-3-ene-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6,6-Dimethylhept-3-ene-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s double bond and ketone groups allow it to participate in nucleophilic and electrophilic reactions, which can lead to the formation of new chemical bonds and structures. These interactions are crucial for its reactivity and applications in synthesis.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylhept-3-ene: Similar in structure but lacks the ketone groups.
3,6-Dimethylhept-3-ene: Another isomer with different positioning of the double bond and methyl groups.
2,5-Dimethylhept-3-ene-2,5-dione: A closely related compound with similar functional groups but different structural arrangement.
Uniqueness
6,6-Dimethylhept-3-ene-2,5-dione is unique due to the specific positioning of its double bond and ketone groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
104312-05-2 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6,6-dimethylhept-3-ene-2,5-dione |
InChI |
InChI=1S/C9H14O2/c1-7(10)5-6-8(11)9(2,3)4/h5-6H,1-4H3 |
InChI Key |
CHXPJKHSORVGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC(=O)C(C)(C)C |
Origin of Product |
United States |
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